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An in-depth technical guide on the exploratory studies of Cotadutide for the treatment of
obesity, designed for researchers, scientists, and drug development professionals.

Introduction

Cotadutide (MEDI0382) is a dual-agonist peptide in development that targets both the
glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1][2] It is engineered with balanced
agonistic activity, designed to leverage the metabolic benefits of both pathways for conditions
such as non-alcoholic steatohepatitis (NASH), type 2 diabetes (T2D), and obesity.[1][3][4] The
dual-action mechanism aims to combine the glucose-lowering and appetite-suppressing effects
of GLP-1 receptor activation with the potential energy expenditure and hepatic fat reduction
benefits of glucagon receptor activation.[2][5] This document provides a technical overview of
the exploratory studies investigating Cotadutide's efficacy and mechanism of action in treating
obesity, particularly in individuals with comorbid T2D.

Core Mechanism of Action

Cotadutide functions by co-activating GLP-1 and glucagon receptors, leading to a multi-organ
metabolic effect.[6]

e GLP-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R in the brain suppresses appetite,
which results in decreased food and energy intake.[5][6] In the pancreas, it enhances
glucose-dependent insulin secretion.[5]
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e Glucagon Receptor (GCGR) Agonism: Activation of GCGR primarily in the liver enhances
hepatic insulin sensitivity, reduces liver fat accumulation (de novo lipogenesis), and promotes
glycogenolysis.[5][6][7] It also increases insulin-stimulated glucose uptake and metabolic
activity in brown adipose tissue.[6]

The combined action is designed to produce superior weight loss and glycemic control
compared to single-agonist therapies.[5] The GLP-1R activity counteracts the potential
hyperglycemic effects of GCGR activation, resulting in a net improvement in glucose
metabolism.[3]
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Caption: Cotadutide's dual-receptor signaling pathway and effects.

Clinical Efficacy in Overweight/Obese Populations

Exploratory clinical trials have evaluated Cotadutide's impact on body weight and key
metabolic parameters in adults with overweight or obesity and T2D.
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Data from Phase 2b, 54-Week Study

A randomized, double-blind, placebo-controlled Phase 2b study assessed three doses of

Cotadutide against placebo and open-label Liraglutide 1.8 mg in adults with a BMI =25 kg/m 2

and T2D inadequately controlled with metformin.[8]

Table 1: Change in Body Weight at Week 54[9][10]

. LS Mean
Baseline P-value
% Placebo- P-value

Treatmen Mean . VS.

N ] Change Adjusted VS. ] .
t Group Weight Liraglutid

from Change Placebo
(kg) . e 1.8 mg
Baseline

Placebo 91 99.4 -1.69% - - -
Cotadutide

75 100.3 -3.33% -1.64% <0.001 NS
100 pg
Cotadutide

199 100.2 -3.93% -2.24% <0.001 NS
200 pg
Cotadutide

187 100.6 -5.02% -3.33% <0.001 0.009
300 pg
Liraglutide

104 101.4 -3.33% -1.64% <0.001 -
1.8 mg

LS Mean: Least-Squares Mean. Data from a 54-week randomized phase 2b study.[9]

Table 2: Achievement of Weight Loss Targets at Week 54[9]
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% Achieving

% Achieving

Treatment . P-value vs. . P-value vs.
25% Weight 210% Weight
Group Placebo Placebo
Loss Loss
Placebo 10% - 3% -
Cotadutide 100
40% <0.001 12% 0.025
Hg
Cotadutide 200
30% <0.001 15% 0.003
Hg
Cotadutide 300
47% <0.001 21% <0.001
Mg
Liraglutide 1.8
31% <0.001 10% 0.057

mg

Data from a 54-week randomized phase 2b study.[9]

Data from Phase 2a Energy Balance Study

A Phase 2a study specifically investigated the mechanism of weight loss by measuring energy

intake (EI) and energy expenditure (EE). Participants were overweight/obese adults with T2D
treated for 42 days.[2][11]

Table 3: Effects on Weight, Energy Intake, and Energy Expenditure[2][11]

Cotadutide (up to

P-value (between

Parameter Placebo

300 pg) groups)
% Weight Change -4.0% -1.4% 0.011
Change in Energy

-41.3% Not Reported 0.011
Intake (EI)
Change in Total EE

-6.5% Not Reported <0.001

(Indirect Calorimetry)
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Data from a 42-day randomized phase 2a study. The results indicate weight loss is primarily
driven by a significant reduction in energy intake.[2]

Experimental Protocols
Phase 2b Efficacy and Safety Study (54 Weeks)

o Study Design: A multicenter, randomized, double-blind (for Cotadutide and placebo),
placebo-controlled, parallel-group study with an open-label active comparator (Liraglutide).[8]

o Participant Population: 834 adults with BMI =25 kg/m 2, T2D with HbAlc between 7.0% and
10.5%, on a stable dose of metformin monotherapy.[8]

« Intervention: Participants were randomized to receive once-daily subcutaneous injections of
Cotadutide (100 pg, 200 ug, or 300 pg), placebo, or open-label Liraglutide (1.8 mg).[8]
Doses of Cotadutide were up-titrated over several weeks to the target maintenance dose to
improve tolerability.

e Primary Endpoint: Change from baseline in HbAlc at Week 14.[9]

o Secondary and Exploratory Endpoints: Included absolute and percent change in body
weight, proportion of participants achieving 25% and =10% weight loss, and changes in waist
circumference, fasting plasma glucose, and lipid profiles at 26 and 54 weeks.[38][9]

 Statistical Analysis: Efficacy analyses were based on the per-protocol population, which
included participants who did not discontinue the study drug and had no major protocol
violations.[9]
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Phase 2b Clinical Trial Workflow
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Caption: High-level workflow for a Phase 2b Cotadutide study.
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Phase 2a Energy Balance Study (42 Days)

o Study Design: A single-center, randomized, double-blind, placebo-controlled trial.[2][11]

 Participant Population: Overweight and obese adults (BMI 27-40 kg/m 2) with T2D (HbAlc
6.5-8%).[11]

« Intervention: Following a 16-day single-blind placebo run-in period, participants were
randomized (2:1) to 42 days of double-blind treatment with either once-daily subcutaneous
Cotadutide (titrated up to 300 pg) or placebo.[2][11]

o Primary Outcome: Percentage change in body weight from the start of the treatment period
to the end.[11]

e Secondary Outcomes:

o Energy Intake (El): Assessed via an ad libitum meal test where participants consumed as
much as they wanted from a standardized lunch buffet. The total energy consumed was
calculated.[11]

o Energy Expenditure (EE): Assessed using indirect calorimetry to measure resting and total

energy expenditure.[2][11]

Safety and Tolerability

Across clinical studies, the most common adverse events (AEsS) associated with Cotadutide
are gastrointestinal in nature, including nausea and vomiting.[8][9] These events are consistent
with the GLP-1 receptor agonist class, were generally mild to moderate, and tended to
decrease over time.[8][9] In the 54-week study, discontinuation rates due to AEs were higher in
the Cotadutide groups (13-21.5%) compared to placebo (4.5%) and Liraglutide (1.8%).[10]

Conclusion

Exploratory studies on Cotadutide demonstrate its potential as an effective treatment for
obesity, particularly in patients with T2D. The dual agonism of GLP-1 and glucagon receptors
leads to significant weight loss, primarily driven by a marked reduction in energy intake.[2] The
300 pg dose showed superior weight loss compared to both placebo and Liraglutide 1.8 mg
over 54 weeks.[9] These findings, combined with benefits in glycemic control and hepatic
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health, support the continued development of Cotadutide in larger, longer-term clinical trials to

fully establish its therapeutic profile for obesity and related metabolic disorders.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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